Cas no 2227706-15-0 (2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole)

2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole
- EN300-1761299
- 2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole
- 2227706-15-0
-
- インチ: 1S/C6H7NO2S/c1-8-6-7-2-5(10-6)4-3-9-4/h2,4H,3H2,1H3/t4-/m1/s1
- InChIKey: KLFAQPHTSANRGT-SCSAIBSYSA-N
- ほほえんだ: S1C(=NC=C1[C@H]1CO1)OC
計算された属性
- せいみつぶんしりょう: 157.01974964g/mol
- どういたいしつりょう: 157.01974964g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 62.9Ų
2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1761299-0.1g |
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227706-15-0 | 0.1g |
$1685.0 | 2023-09-20 | ||
Enamine | EN300-1761299-0.5g |
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227706-15-0 | 0.5g |
$1838.0 | 2023-09-20 | ||
Enamine | EN300-1761299-10.0g |
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227706-15-0 | 10g |
$8234.0 | 2023-06-03 | ||
Enamine | EN300-1761299-1.0g |
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227706-15-0 | 1g |
$1915.0 | 2023-06-03 | ||
Enamine | EN300-1761299-1g |
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227706-15-0 | 1g |
$1915.0 | 2023-09-20 | ||
Enamine | EN300-1761299-0.05g |
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227706-15-0 | 0.05g |
$1608.0 | 2023-09-20 | ||
Enamine | EN300-1761299-2.5g |
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227706-15-0 | 2.5g |
$3752.0 | 2023-09-20 | ||
Enamine | EN300-1761299-5.0g |
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227706-15-0 | 5g |
$5553.0 | 2023-06-03 | ||
Enamine | EN300-1761299-0.25g |
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227706-15-0 | 0.25g |
$1762.0 | 2023-09-20 | ||
Enamine | EN300-1761299-5g |
2-methoxy-5-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227706-15-0 | 5g |
$5553.0 | 2023-09-20 |
2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazoleに関する追加情報
Research Briefing on 2-Methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole (CAS: 2227706-15-0): Recent Advances and Applications
The compound 2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole (CAS: 2227706-15-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.
Recent studies have highlighted the role of 2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole as a versatile intermediate in the synthesis of bioactive molecules. Its epoxide moiety and thiazole ring make it a valuable scaffold for designing inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a covalent modifier of cysteine residues in protein targets, suggesting potential applications in targeted therapy.
In terms of synthetic methodology, advances in asymmetric catalysis have enabled more efficient production of the (2R)-epoxide configuration, as reported in a 2024 Organic Letters publication. The optimized route achieves >90% enantiomeric excess, addressing previous challenges in stereocontrol. Concurrently, computational studies have elucidated the compound's binding modes with biological targets, particularly its interaction with the active site of PI3Kδ, a kinase implicated in immune disorders.
Biological evaluations reveal promising activity profiles. In vitro assays against a panel of cancer cell lines (2023, Bioorganic Chemistry) showed selective cytotoxicity against hematological malignancies, with IC50 values ranging from 0.8-5.2 μM. Mechanistic studies indicate this compound induces apoptosis through mitochondrial membrane depolarization and caspase-3 activation. Notably, its combination with standard chemotherapeutics demonstrated synergistic effects in preclinical models of lymphoma.
The safety profile of 2227706-15-0 has been investigated in recent ADMET studies. While showing good metabolic stability in human liver microsomes (t1/2 > 120 min), researchers have identified potential CYP3A4-mediated drug-drug interactions that warrant consideration in therapeutic development. Patent filings in Q1 2024 suggest growing commercial interest, with applications covering its use as a building block for kinase inhibitors and immune modulators.
Looking forward, the unique reactivity of the oxirane ring in 2-methoxy-5-(2R)-oxiran-2-yl-1,3-thiazole positions it as a valuable tool for chemical biology probes and PROTAC development. Ongoing clinical translation efforts focus on its derivatives for treating B-cell malignancies and autoimmune diseases, with two investigational new drug (IND) applications expected to be filed by 2025 based on current development pipelines.
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